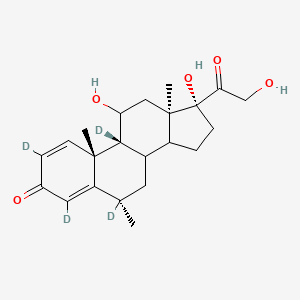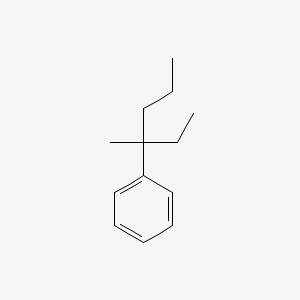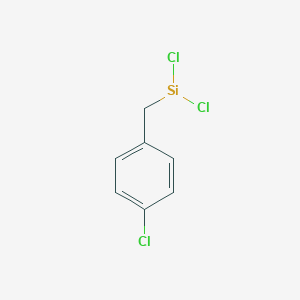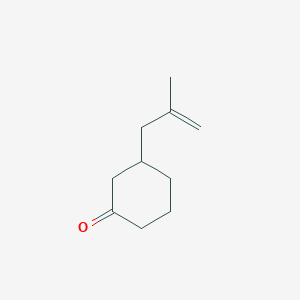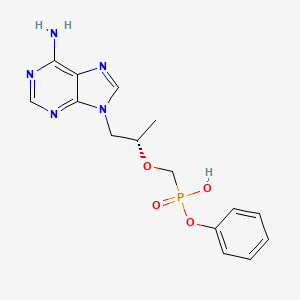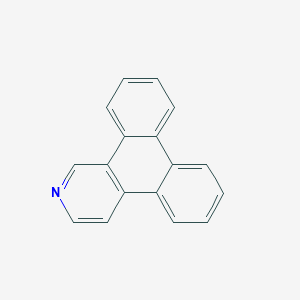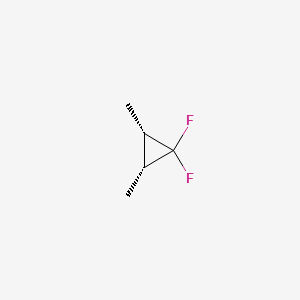![molecular formula C16H10N2 B14754567 Dibenzo[c,h]cinnoline CAS No. 218-39-3](/img/structure/B14754567.png)
Dibenzo[c,h]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[c,h]cinnoline is a heterocyclic aromatic compound that consists of a fused ring system containing nitrogen atoms It is part of the cinnoline family, which is known for its diverse biological and chemical properties
Synthetic Routes and Reaction Conditions:
Dual C–N Coupling Method: One efficient method involves the dual C–N coupling of phthalhydrazide with trivalent halogen reagents.
Gold(I)-Catalyzed Cyclization: Another method involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)anilines, which can be further derivatized to produce this compound.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can also undergo substitution reactions, where different substituents can be introduced into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium sulfide is often used as a reducing agent.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products:
- The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
Dibenzo[c,h]cinnoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has been identified as a potential topoisomerase I inhibitor with pronounced antitumor activity. This makes it a valuable compound in cancer research.
Materials Science: The compound’s unique structure makes it suitable for use in the development of functional organic materials and fluorescent imaging agents.
Biological Research: this compound derivatives have shown significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of dibenzo[c,h]cinnoline primarily involves its interaction with topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of topoisomerase I and leading to cell death.
Comparison with Similar Compounds
- Benzo[c]phenanthridine
- Benzo[i]phenanthridine
- Dibenzopyrazolocinnoline
- Dibenzopyridazinoquinoxaline
Comparison:
- Unique Structure: Dibenzo[c,h]cinnoline’s unique fused ring system with nitrogen atoms sets it apart from other similar compounds.
- Biological Activity: While many similar compounds exhibit biological activities, this compound’s pronounced topoisomerase I inhibitory activity makes it particularly valuable in cancer research .
Properties
CAS No. |
218-39-3 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[1,2-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-10H |
InChI Key |
KGJMUEHNCIBCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
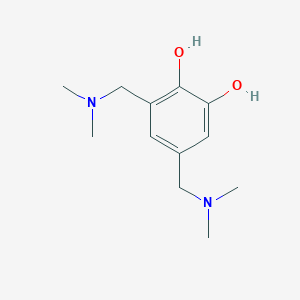
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
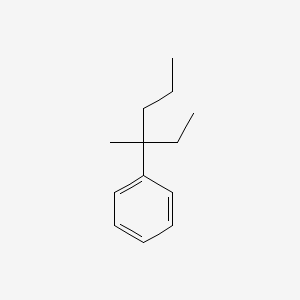
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
